N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanylmethyl]-N,N-dimethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S/c1-24(2)19-12-18(14-25-13-15-8-10-17(21)11-9-15)22-20(23-19)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKVCQOIWFATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:
- Position 2 : A phenyl group contributing aromatic stability.
- Position 4 : A dimethylamine moiety enabling hydrogen bonding and solubility modulation.
- Position 6 : A [(4-chlorobenzyl)sulfanyl]methyl group introducing steric bulk and electrophilic reactivity.
Synthetic challenges arise from regioselective functionalization of the pyrimidine ring, stability of sulfanyl intermediates, and efficient introduction of the dimethylamine group.
Synthetic Routes and Methodological Optimization
Pyrimidine Ring Construction and Functionalization
The pyrimidine scaffold is typically assembled via cyclocondensation or modified Biginelli reactions. A preferred intermediate is 4-chloro-2-phenyl-6-(chloromethyl)pyrimidine , synthesized from β-keto esters and aryl aldehydes.
Introduction of the Sulfanyl Methyl Group
The 6-position is functionalized via nucleophilic displacement using 4-chlorobenzyl mercaptan (HS-CH2-C6H4-Cl-4) in nitrile solvents (e.g., acetonitrile) with halogenating agents (e.g., N-chlorosuccinimide).
Reaction Conditions :
- Solvent: Acetonitrile (60–85°C, 8–24 hr)
- Yield: >90% (optimized)
- Selectivity: Enhanced by steric hindrance from the 2-phenyl group.
Mechanistic Insight :
The nitrile solvent stabilizes reactive intermediates, facilitating S-alkylation without competing N-alkylation.
Amination at Position 4
The 4-chloro substituent undergoes nucleophilic aromatic substitution with dimethylamine.
Two-Step Amination Protocol
- Chloride Activation :
- Catalytic Enhancement :
Critical Note : Over-amination at position 6 is prevented by prior installation of the bulky sulfanyl methyl group.
Alternative Pathways and Comparative Analysis
Disulfide-Mediated Thiol Coupling
A patent-pending method employs Ri-S-S-Ri disulfides (Ri = 4-chlorobenzyl) with halogenating agents in acetonitrile:
- Advantages : High atom economy, reduced by-product formation.
- Limitations : Requires strict moisture control.
Typical Workflow :
One-Pot Multistep Synthesis
Integrating pyrimidine formation and functionalization in a single vessel:
- Reagents : Ethyl acetoacetate, benzaldehyde, and thiourea under acidic conditions.
- Post-Cyclization Modifications :
Yield : 65–70% (over three steps).
Characterization and Quality Control
Spectroscopic Profiling
- 1H NMR (400 MHz, CDCl3):
- δ 8.42 (s, 1H, pyrimidine-H5).
- δ 4.31 (s, 2H, SCH2).
- δ 3.12 (s, 6H, N(CH3)2).
- MS (ESI+) : m/z 414.1 [M+H]+.
Chemical Reactions Analysis
N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the chlorobenzyl sulfanyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Scientific Research Applications
N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for exploring biological activities, such as enzyme inhibition or receptor binding.
Industry: The compound’s unique properties are valuable in material science for developing new materials with desired characteristics.
Mechanism of Action
The mechanism of action of N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Sulfanyl Substituents
The sulfanyl (-S-) linker in the target compound is a recurring motif in bioactive pyrimidines. Key comparisons include:
Key Insight : The sulfanyl group enhances stability and redox activity, but substituent modifications (e.g., dimethylamine vs. diethylamine) significantly impact lipophilicity and bioavailability .
Heterocyclic Core Variations
Replacing the pyrimidine core with quinazoline or thienopyrimidine alters electronic properties and binding affinities:
Substituent-Driven Activity Trends
- N,N-Dimethylamine vs.
- 4-Chlorobenzyl vs. 4-Fluorobenzyl : Chlorine’s larger atomic radius enhances hydrophobic interactions, whereas fluorine’s electronegativity improves membrane permeability .
Biological Activity
The compound N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine (CAS: 306980-40-5) is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.94 g/mol. The structure features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a dimethylamine moiety, which may influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H22ClN3S |
| Molecular Weight | 383.94 g/mol |
| Purity | >90% |
| CAS Number | 306980-40-5 |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds structurally related to this compound. For instance, certain derivatives have demonstrated significant inhibition of cancer cell proliferation, particularly in colorectal cancer cell lines such as SW480 and HCT116. These compounds exhibited IC50 values as low as 0.12 μM, indicating potent activity against these cell lines .
The proposed mechanism involves the inhibition of Wnt signaling pathways, which are crucial in regulating cell proliferation and differentiation. By disrupting these pathways, the compound may induce apoptosis in cancer cells . Additionally, it has been observed to downregulate the expression of Ki67, a proliferation marker, further supporting its role in inhibiting tumor growth.
Cholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are being explored for their therapeutic applications in Alzheimer's disease (AD). Compounds with similar structures have shown promise in enhancing cholinergic transmission by preventing the breakdown of acetylcholine (ACh), thereby improving cognitive function in AD models .
Dual Inhibition Potential
Given the structural attributes of this compound, it may also exhibit dual inhibition properties against both AChE and butyrylcholinesterase (BChE), which is particularly relevant in advanced stages of AD where BChE compensates for AChE loss . This dual action could provide a more effective therapeutic strategy for managing symptoms associated with cholinergic deficits.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various heterocyclic compounds revealed that those similar to this compound significantly inhibited cancer cell growth and induced apoptosis through Wnt pathway modulation .
- Cholinesterase Inhibition : Research findings indicate that compounds with similar structural motifs effectively inhibit AChE and BChE, suggesting that this compound could be explored further for its potential in treating neurodegenerative diseases .
- Metabolic Stability : Comparative studies on metabolic stability showed that related compounds had improved stability when incubated with liver microsomes, indicating potential for reduced side effects and enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
